molecular formula C11H9N5OS2 B4440184 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4440184
M. Wt: 291.4 g/mol
InChI Key: QYOHGNHOQGNPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry. This compound is a heterocyclic compound that contains a thiadiazole ring and a pyridine ring, making it a useful scaffold for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. This compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent activity against cancer cells. This compound has been shown to have a low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for drug development. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy against various diseases.

Scientific Research Applications

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several research studies have reported its activity against various diseases such as cancer, inflammation, and microbial infections. This compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS2/c1-5-15-16-11(18-5)14-9(17)8-7(12)6-3-2-4-13-10(6)19-8/h2-4H,12H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOHGNHOQGNPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.